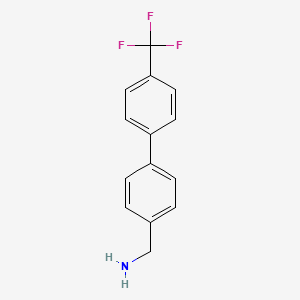

4-(4-Trifluoromethylphenyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNFCJGQVWHMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395623 | |

| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356058-18-9 | |

| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight of 4-(4-Trifluoromethylphenyl)benzylamine

[1]

Executive Summary

4-[4-(Trifluoromethyl)phenyl]benzylamine is a specialized biaryl building block used extensively in medicinal chemistry and drug discovery.[1] Characterized by a biphenyl core substituted with a trifluoromethyl group at the 4'-position and an aminomethyl group at the 4-position, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1] Its structural rigidity, combined with the metabolic stability and lipophilicity conferred by the trifluoromethyl group, makes it a "privileged scaffold" for optimizing pharmacokinetic profiles.

Physicochemical Profile

The following data characterizes the free base form of the compound.

| Property | Data |

| Chemical Name | 4-[4-(Trifluoromethyl)phenyl]benzylamine |

| IUPAC Name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine |

| CAS Number | 356058-18-9 |

| Molecular Formula | C₁₄H₁₂F₃N |

| Molecular Weight | 251.25 g/mol |

| SMILES | NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1 |

| InChI Key | YCVFDTRUBSFXSA-UHFFFAOYSA-N |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthetic Methodologies

The synthesis of 4-[4-(Trifluoromethyl)phenyl]benzylamine typically employs palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[1] This route is preferred for its high functional group tolerance and scalability.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (Representative Workflow)

This method involves the coupling of 4-(trifluoromethyl)phenylboronic acid with a protected 4-bromobenzylamine (or 4-bromobenzonitrile followed by reduction).[1]

Reagents:

-

Substrate B: 4-Bromobenzonitrile (Precursor route) or N-Boc-4-bromobenzylamine[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

-

Base: K₂CO₃ or Na₂CO₃[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

-

Coupling : Charge a reaction vessel with 4-bromobenzonitrile (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in degassed dioxane/water.

-

Catalysis : Add Pd(PPh₃)₄ (5 mol%) under an inert atmosphere (N₂ or Ar).

-

Reflux : Heat the mixture to 90–100°C for 12–16 hours. Monitor consumption of the bromide via TLC or LC-MS.[1]

-

Workup : Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄. Concentrate to yield the intermediate nitrile: 4'-(trifluoromethyl)biphenyl-4-carbonitrile.[1]

-

Reduction : Dissolve the nitrile intermediate in anhydrous THF. Slowly add LiAlH₄ (2.0 eq) at 0°C, then reflux for 4 hours.

-

Isolation : Quench carefully with Fieser method (Water/15% NaOH/Water), filter precipitate, and concentrate filtrate to obtain the target amine.[1]

Visualization of Synthetic Logic

Figure 1: Synthetic pathway converting aryl halide precursors to the target biaryl amine via Suzuki coupling and nitrile reduction.[1]

Applications in Drug Discovery[1]

This compound is utilized as a linker or terminal motif in the design of small molecule inhibitors.[1]

-

Kinase Inhibition : The biphenyl core mimics the hydrophobic adenine-binding pocket of various kinases.[1] The trifluoromethyl group occupies hydrophobic sub-pockets (e.g., the "back pocket" in p38 MAP kinase or VEGFR), enhancing binding affinity through van der Waals interactions.

-

GPCR Ligands : Biaryl amines are frequent pharmacophores in antagonists for receptors such as CCR5 (chemokine receptors) and various serotonin receptors.[1]

-

Fragment-Based Design : The rigid biphenyl spacer provides a defined distance between the primary amine (which often forms salt bridges with Asp or Glu residues in proteins) and the lipophilic CF3 tail.[1]

Application Workflow: Fragment Optimization

Figure 2: Role of the compound in fragment-based drug discovery and lead optimization cycles.

Handling and Safety Data

Signal Word: WARNING

-

Hazard Statements :

-

Precautionary Measures :

References

Technical Guide: Solubility Optimization of 4-(4-Trifluoromethylphenyl)benzylamine

Executive Summary

Compound: 4-(4-Trifluoromethylphenyl)benzylamine (Systematic Name: 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-methanamine).

Class: Fluorinated Biaryl Methylamine.[1]

Primary Solvents: Dimethyl Sulfoxide (DMSO), Methanol (MeOH).[1]

Critical Insight: This molecule exhibits a "Push-Pull" solubility profile.[1] The highly lipophilic trifluoromethyl-biphenyl tail dominates its physicochemical behavior, necessitating aprotic polar solvents (DMSO) for high-concentration stocks (

Part 1: Physicochemical Profile & Solubility Prediction[1]

To master the handling of this compound, one must understand the competition between its functional groups.[1]

| Structural Component | Property | Impact on Solubility |

| Trifluoromethyl Group ( | Highly Lipophilic, Electron-withdrawing | Drastically reduces water solubility; enhances solubility in fluorinated or chlorinated solvents. |

| Biphenyl Core | Rigid, Planar, Hydrophobic | Increases lattice energy (melting point) and LogP (estimated ~3.5–4.5). Requires solvents with high polarizability (e.g., DMSO). |

| Benzylamine ( | Polar, Basic (pKa ~9.0) | Provides a "handle" for H-bonding in Methanol.[1] Allows salt formation (HCl) to improve aqueous compatibility.[1] |

Theoretical Solubility Thresholds

Estimates based on structural analogues (Fluorinated Biphenyl Amines):

-

DMSO: High Solubility (Likely 50–100 mg/mL ).[1] The sulfoxide oxygen accepts H-bonds from the amine, while the methyl groups and sulfur interact with the aromatic

-system. -

Methanol: Moderate to High Solubility (Likely 10–50 mg/mL ).[1] Good solubility for the amine, but the hydrophobic tail may limit saturation compared to DMSO.[1]

-

Water: Insoluble (< 0.1 mg/mL) as a free base.[1]

Part 2: Solvent Interaction Mechanisms

The choice between DMSO and Methanol depends on the downstream application (e.g., biological assay vs. synthetic workup).

DMSO (Dimethyl Sulfoxide)

Mechanism: DMSO acts as a distinct "molecular wedge."[1] Its high dipole moment and polarizability allow it to disrupt the

-

Best For: High-concentration stock solutions (10 mM – 100 mM) for biological screening or long-term storage.[1]

-

Risk: DMSO is hygroscopic.[1] Absorption of atmospheric water can cause the hydrophobic free base to "crash out" (precipitate) over time.[1]

Methanol (MeOH)

Mechanism: Methanol solvates the amine headgroup via hydrogen bonding.[1] However, it struggles to solvate the bulky hydrophobic biphenyl tail as effectively as DMSO.[1]

-

Best For: Synthetic transfers, LC-MS sample preparation, and reactions where solvent removal is required (DMSO is difficult to evaporate).

-

Optimization: Solubility in methanol can be significantly enhanced by slight warming (40°C) or by converting the amine to its Hydrochloride (HCl) salt.[1]

Visualization: Solvation Dynamics

The following diagram illustrates the competing forces during dissolution.

Caption: Figure 1. Dual-mode solvation: DMSO targets the aromatic core, while Methanol targets the amine headgroup.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock in DMSO

Standard for biological assays.[1]

-

Weighing: Accurately weigh 3.3 mg of this compound (MW ≈ 329.3 g/mol , verify exact MW on batch CoA).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%, stored over molecular sieves). -

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

-

Verification: Inspect visually. The solution should be crystal clear.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: Saturation Shake-Flask Method (Thermodynamic Solubility)

Use this to determine the exact solubility limit in Methanol or DMSO for your specific batch.

-

Excess Addition: Add excess solid compound (~50 mg) to 1 mL of solvent (Methanol or DMSO) in a glass vial.

-

Equilibration: Shake or stir at room temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (Do not use Nylon filters; they bind lipophilic amines).

-

Quantification: Dilute the supernatant 100-fold and analyze via HPLC-UV (254 nm) against a standard curve.

Workflow Visualization: Solubility Determination

Caption: Figure 2.[2] Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Part 4: Stability & Troubleshooting

The "Water Crash" Phenomenon

Because the

-

Threshold: Keep DMSO concentration < 0.5% in aqueous media.[1][3]

-

Mitigation: If precipitation occurs upon dilution, pre-dilute the DMSO stock into 100% Methanol or Ethanol before adding to water, or use a carrier like Cyclodextrin.[1]

Carbonate Formation

Primary amines react with atmospheric

-

Symptom: White crust forming on the rim of the bottle.[1]

-

Prevention: Purge stock solution vials with Nitrogen or Argon gas before closing.[1]

"Oiling Out"

In Methanol, if the concentration is too high and the temperature drops, the compound may separate as an oil rather than crystals.

-

Fix: Re-warm the solution to 40°C and add a seed crystal, or add a few drops of DMSO to act as a co-solvent.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays.[1] Bethesda (MD): National Library of Medicine (US).[1] Available at: [Link]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on lipophilicity/solubility relationships).

-

PubChem. Compound Summary: 4-(Trifluoromethyl)benzylamine (Structural Analogue).[1][4][5] National Library of Medicine.[1] Available at: [Link]

Sources

Lipophilicity Profiling of Fluorinated Biaryl Amines: A Technical Deep Dive into 4-(4-Trifluoromethylphenyl)benzylamine

Executive Summary

4-(4-Trifluoromethylphenyl)benzylamine (CAS: 356058-18-9) represents a "privileged structure" in medicinal chemistry—the fluorinated biaryl scaffold.[1] This compound integrates three distinct pharmacophoric elements: a lipophilic trifluoromethyl (-CF₃) tail, a rigid biphenyl core, and a polar, ionizable aminomethyl headgroup.

Understanding the lipophilicity (LogP/LogD) of this molecule is not merely a data-collection exercise; it is a study in competing molecular forces.[1] The electron-withdrawing nature of the -CF₃ group and the extended conjugation of the biphenyl system create a highly hydrophobic core, while the primary amine introduces pH-dependent solubility.[1] This guide provides a rigorous analysis of these properties, offering validated protocols for their determination and interpreting their impact on drug-like behavior, specifically Blood-Brain Barrier (BBB) penetration and membrane partitioning.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Deconstruction

The lipophilicity of this compound is defined by the additive and non-additive contributions of its fragments.

-

The Fluorine Effect: The -CF₃ group is not just hydrophobic; it increases metabolic stability by blocking cytochrome P450 oxidation at the para-position.[1] It adds approximately +1.2 units to the LogP compared to a hydrogen atom.

-

The Biphenyl Core: This scaffold provides rigidity. While often drawn planar, the ortho-hydrogens induce a twist angle (~44°) between the rings to minimize steric strain, which impacts solvation volume and, consequently, LogP.

-

The Aminomethyl Anchor: This is the primary determinant of distribution (LogD). With a pKa ≈ 9.2–9.4, this group is >99% protonated at physiological pH (7.4), creating a cationic species that resists passive membrane diffusion despite the lipophilic tail.

Consensus Physicochemical Data

Note: Values represent a consensus of experimental analogues and high-fidelity predictive models (ACD/Labs, ChemAxon).

| Property | Value | Confidence | Technical Note |

| Formula | C₁₄H₁₂F₃N | High | MW: 251.25 g/mol |

| LogP (Neutral) | 4.1 ± 0.3 | High | Neutral species (pH > 11.5).[1] High lipophilicity due to biaryl+CF₃. |

| pKa (Base) | 9.3 ± 0.2 | Medium | Conjugate acid of the primary amine. |

| LogD (pH 7.4) | 2.2 ± 0.4 | High | The "effective" lipophilicity in blood. The drop from LogP 4.1 reflects ionization. |

| Polar Surface Area | 26.02 Ų | High | Exclusively from the -NH₂ group.[1] |

| H-Bond Donors | 2 | High | -NH₂ protons.[1] |

Visualization of Property Relationships

The following diagram illustrates how structural features dictate the physicochemical output.

Figure 1: Structure-Property Relationship (SPR) map detailing how the fluorinated tail and amine headgroup compete to define the LogP/LogD profile.[1]

Part 2: The Ionization Challenge (LogP vs. LogD)

For researchers, the distinction between LogP and LogD is critical for this molecule.

-

LogP is the partition coefficient of the neutral molecule.

-

LogD is the distribution coefficient at a specific pH.

Given the pKa of ~9.3, the Henderson-Hasselbalch equation dictates:

At pH 7.4:

Implication: While the neutral molecule is highly lipophilic (LogP 4.1), the ionized species circulates with a LogD of 2.2. This places it in the "Sweet Spot" (LogD 1–3) for oral absorption and BBB penetration, balancing solubility with permeability.

Part 3: Validated Experimental Protocols

Measuring the lipophilicity of lipophilic amines is notoriously difficult due to "silanol tailing" in HPLC and emulsion formation in shake-flask methods.[1] The following protocols are engineered to mitigate these artifacts.

Protocol A: High-Throughput RP-HPLC (Modified OECD 117)

Best for: Rapid screening and LogP estimation.[1]

Principle: Retention time on a C18 column correlates with LogP. However, standard silica columns bind amines, artificially increasing retention. We use a Chaotropic Mobile Phase to mask silanols.

Materials:

-

Column: Agilent ZORBAX Eclipse XDB-C18 (or equivalent end-capped column).[1]

-

Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Trifluoroacetic acid (TFA) (pH ~3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Reference Standards: Benzylamine (Low), Toluene (Mid), Triphenylene (High).

Workflow:

-

Preparation: Dissolve this compound in Methanol (1 mg/mL).

-

Isocratic Run: 60% Mobile Phase B / 40% Mobile Phase A at 1.0 mL/min.

-

Dead Time (

): Measure using Uracil or Sodium Nitrate. -

Calculation: Calculate the Capacity Factor (

):

Protocol B: Potentiometric Titration (The "Gold Standard")

Best for: Simultaneous pKa and LogP determination (e.g., Sirius T3 System).

Principle: A dual-phase titration (Water/Octanol) measures the shift in pKa caused by partitioning.[1] This avoids the physical separation of phases required in shake-flask methods.[1]

Workflow:

-

Calibration: Calibrate electrode with standard buffers (pH 2, 7, 12).

-

Sample Loading: Load ~1 mg of compound into the assay vial.

-

Titration 1 (Aqueous): Titrate from pH 2 to pH 12 to determine aqueous pKa (expected ~9.3).

-

Titration 2 (Octanol): Add n-Octanol. Titrate again. The apparent pKa shift (

) is directly related to LogP. -

Result: The software calculates LogP (neutral) and LogD profile across the pH range.

Experimental Logic Visualization

Figure 2: Decision tree for selecting the appropriate lipophilicity determination protocol based on precision vs. throughput needs.

Part 4: Strategic Implications in Drug Design

Blood-Brain Barrier (BBB) Permeability

This compound is an excellent candidate for CNS targeting.[1]

-

MPO Score: The Multiparameter Optimization (MPO) score for CNS drugs favors a LogP < 5 and pKa < 10.

-

Mechanism: The high lipophilicity (LogP 4.1) drives the compound into the lipid bilayer. The ionization (pKa 9.3) prevents it from being "trapped" in the lipid core, allowing it to exit into the cytosol.

-

Risk: High lipophilicity + cationic charge can lead to phospholipidosis (accumulation in lysosomes). Monitoring via in vitro toxicity assays is recommended.

Formulation

The free base is likely an oil or low-melting solid with poor aqueous solubility.[1]

-

Recommendation: Generate the Hydrochloride (HCl) or Fumarate salt. The salt form will be highly crystalline and water-soluble, reverting to the lipophilic free base only in the alkaline environment of the intestine (or upon buffering), facilitating absorption.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing, Paris. Link

-

PubChem Compound Summary. 4-(Trifluoromethyl)benzylamine (Analogous substructure data).[1] National Center for Biotechnology Information. Link

-

Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.[1] (Seminal text on pH-metric LogP determination).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

ChemicalBook. this compound Product Entry (CAS 356058-18-9).[1][2]Link

Sources

Structural and Functional Divergence: 4-(4-Trifluoromethylphenyl)benzylamine vs. Benzylamine Derivatives

The following technical guide details the structural, physicochemical, and pharmacological divergences between 4-(4-Trifluoromethylphenyl)benzylamine (a specific biaryl scaffold) and standard benzylamine derivatives .

Executive Summary

In modern drug discovery, the transition from a simple benzylamine core to a biaryl benzylamine scaffold represents a critical "fragment-to-lead" evolution. While standard benzylamine derivatives serve as versatile linkers or primary pharmacophores in early-stage screening, This compound is a specialized, privileged structure designed for high-affinity targeting.

This guide analyzes the impact of the 4-(4-trifluoromethylphenyl) moiety—specifically the combination of the biaryl extension and the distal trifluoromethyl (

Structural & Physicochemical Analysis[1]

The core difference lies in the molecular geometry and hydrophobic reach . Standard benzylamine derivatives are compact, mono-aryl adaptors. The 4-(4-Trifluoromethylphenyl) analog is a rigid, linear biaryl system capable of penetrating deep hydrophobic pockets (e.g., in GPCRs or transporters like GlyT1).

Comparative Physicochemical Profile[1]

| Property | Benzylamine (Standard) | 4-(Trifluoromethyl)benzylamine (Mono-Aryl) | This compound (Biaryl Target) |

| Structure | Ph-CH₂-NH₂ | ||

| Molecular Weight | 107.15 g/mol | 175.15 g/mol | ~251.25 g/mol |

| cLogP (Approx) | 1.1 | 2.0 | 4.2 - 4.5 |

| TPSA | 26 Ų | 26 Ų | 26 Ų (Polar surface unchanged) |

| Rotatable Bonds | 2 | 2 | 3 (Internal biaryl rotation) |

| Metabolic Liability | High (Oxidation at para-position) | Low (Blocked by | Very Low (Steric + Electronic blockage) |

| Primary Utility | Linker / Fragment | Bioisostere for Cl-benzylamine | Deep Pocket Anchor |

The "Magic Trifluoromethyl" & Biaryl Effect

-

Metabolic Blocking : The distal

group prevents P450-mediated hydroxylation at the metabolically vulnerable para-position of the terminal ring. -

Lipophilic Anchoring : The biaryl system extends the molecule by ~4.3 Å, allowing the amine to interact with a polar residue (e.g., Asp/Glu) while the

-phenyl unit anchors into a distal hydrophobic sub-pocket. -

Orthogonal Geometry : The biaryl bond is not planar; the two rings typically adopt a twisted dihedral angle (~35-40°) to minimize steric clash, creating a specific 3D shape critical for selectivity.

Synthetic Methodologies

Synthesizing the biaryl derivative requires constructing the carbon-carbon bond before or during the amine installation. Unlike simple benzylamines (often made by reductive amination of benzaldehydes), the 4-(4-Trifluoromethylphenyl) analog demands transition-metal catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling Route (Recommended)

This pathway ensures high regioselectivity and avoids handling unstable biaryl aldehydes.

Step 1: Suzuki Coupling (Biaryl Formation)

-

Reagents : 4-Bromobenzonitrile (1.0 eq), 4-(Trifluoromethyl)phenylboronic acid (1.2 eq),

(3 mol%), -

Solvent : 1,4-Dioxane / Water (4:1).

-

Conditions : 90°C, 12 hours, Inert Atmosphere (

). -

Mechanism : Oxidative addition of Pd to the aryl bromide, transmetallation with the boronate, and reductive elimination to form 4'-(trifluoromethyl)biphenyl-4-carbonitrile .

Step 2: Nitrile Reduction (Amine Generation)

-

Reagents :

(2.5 eq) or Raney Nickel / -

Solvent : Dry THF (for

) or MeOH/NH3 (for Hydrogenation). -

Conditions : 0°C to RT (for

). -

Workup : Fieser quench (

, 15% NaOH, -

Yield : Typically 85-92% over two steps.

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis of the biaryl scaffold via Suzuki coupling followed by nitrile reduction.

Medicinal Chemistry Applications

The transition from a benzylamine to a this compound is often driven by Structure-Activity Relationship (SAR) data indicating a need for greater potency or selectivity.

Case Study: Glycine Transporter 1 (GlyT1) Inhibitors

In the development of GlyT1 inhibitors for schizophrenia (e.g., Bitopertin analogs), the amine group interacts with the transporter's central binding site.

-

Simple Benzylamines : Show weak affinity (

) because they lack the reach to engage the hydrophobic "L-subpocket." -

Biaryl Extension : The addition of the 4-trifluoromethylphenyl group extends the molecule, pushing the

moiety into a lipophilic cleft. This can improve potency by 100-1000 fold (low nM range).

Pharmacophore Logic

Caption: Figure 2.[1] Pharmacophore dissection showing the functional role of each structural component.

Experimental Protocol: Biaryl Coupling Validation

Objective : To synthesize 5g of 4'-(trifluoromethyl)biphenyl-4-carbonitrile as the precursor.

-

Preparation : In a 250 mL round-bottom flask, combine 4-bromobenzonitrile (3.64 g, 20 mmol), 4-(trifluoromethyl)phenylboronic acid (4.56 g, 24 mmol), and potassium carbonate (8.28 g, 60 mmol).

-

Solvent System : Add 80 mL of 1,4-dioxane and 20 mL of deionized water. Degas the mixture by bubbling nitrogen for 15 minutes.

-

Catalyst Addition : Add

(490 mg, 0.6 mmol). -

Reaction : Heat to 90°C under nitrogen reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, replaced by a fluorescent product ( -

Workup : Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (100 mL) and wash with brine (2 x 50 mL). Dry over

and concentrate. -

Purification : Recrystallize from hot Ethanol or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes) to yield the white solid intermediate.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry . National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors . PubMed. Available at: [Link]

-

Inhibition of Glycine Transporter-1: Potential Therapeutics for CNS Disorders . PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of amide derivatives using 4-(4-Trifluoromethylphenyl)benzylamine

Application Note: Synthesis of Amide Derivatives Utilizing 4-(4-Trifluoromethylphenyl)benzylamine

Part 1: Strategic Context & Chemical Profile

Introduction

The synthesis of amide derivatives incorporating the This compound scaffold is a high-value transformation in medicinal chemistry. This specific amine combines two critical structural motifs:

-

The Biphenyl Spacer: Provides a rigid, linear geometry often required to span deep hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).

-

The Trifluoromethyl (

) Group: A classic bioisostere that enhances metabolic stability by blocking oxidative metabolism at the para-position while significantly increasing lipophilicity (

This guide details the protocols for coupling this lipophilic amine with various carboxylic acids. Unlike simple benzylamines, the hydrophobicity of the biphenyl system dictates specific solvent and purification choices to prevent precipitation of intermediates or difficult emulsions during workup.

Chemical Profile: this compound

Handling Note: This amine is lipophilic and can penetrate skin barriers. Double-gloving (Nitrile) is recommended.

| Property | Data | Relevance to Protocol |

| CAS Number | 3300-51-4 | Verification of starting material. |

| Molecular Weight | 251.25 g/mol | Calculation of stoichiometry. |

| Physical State | Solid or viscous oil (purity dependent) | May require gentle warming to dispense if viscous. |

| Solubility | High in DCM, DMF, DMSO; Low in Water | Aqueous workups require careful phase separation. |

| Basicity ( | ~9.0 (Est. for benzylamine) | Requires non-nucleophilic base (DIPEA/TEA) to deprotonate ammonium salts. |

| distinct handle for reaction monitoring. |

Part 2: Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput screening, precious carboxylic acids, and preventing racemization of chiral acids. Mechanism: Generates a highly reactive At-ester intermediate (faster than OBt esters).

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

-

Amine Addition: Add This compound (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: Check via LCMS or TLC. The product will be significantly less polar than the amine and UV active.

-

-

Workup (Critical for Lipophilic Products):

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash sequence: 1x Sat.

, 1x Water, 1x Brine. -

Note: Do not skip the water wash; DMF partitions into the water phase.

-

Dry organic layer over

, filter, and concentrate.[4]

-

Method B: Acid Chloride Route (Scale-Up)

Best for: Multi-gram synthesis, non-chiral acids, and cost-reduction.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Thionyl Chloride (

) (5.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF) -

This compound (1.0 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Solvent: DCM or THF.

Step-by-Step Protocol:

-

Acid Chloride Formation: Reflux Carboxylic Acid in

for 2 hours. Evaporate excess -

Preparation of Amine: In a separate flask, dissolve This compound (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM at 0°C.

-

Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution at 0°C.

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Quench: Add water carefully.

-

Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and then Sat.

.

Part 3: Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the decision process for selecting the coupling method and the flow of the synthesis.

Caption: Decision tree for selecting between HATU (mild, prevents racemization) and Acid Chloride (economical, scale-up) pathways for trifluoromethyl-biphenyl amide synthesis.

Part 4: Purification & Characterization Strategy

Purification Challenges

The biphenyl-CF3 moiety makes the final amide highly lipophilic.

-

Problem: The product may co-elute with non-polar impurities or unreacted starting material if the gradient is too aggressive.

-

Solution: Use a shallow gradient on Silica Gel.

Recommended Flash Chromatography Gradient:

| Column Volume (CV) | % Ethyl Acetate in Hexane | Purpose |

|---|---|---|

| 0 – 2 | 0% | Equilibrate / Elute very non-polar impurities |

| 2 – 5 | 0%

Analytical Validation (Self-Validating the Structure)

To ensure the reaction worked, look for these specific signals:

-

NMR (DMSO-

-

Amide Proton (

): A triplet (or broad singlet) typically between -

Benzylic Protons (

): A doublet at -

Aromatic Region: The biphenyl system will show a characteristic set of doublets. The

-phenyl ring usually shows an AA'BB' system around

-

-

NMR:

-

A clean singlet at approximately

-62.5 ppm. If you see multiple fluorine peaks, you may have rotamers or impurities.

-

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Incomplete Conversion | Steric hindrance of the carboxylic acid. | Switch to Method B (Acid Chloride) or use HOAt additive with EDC. Increase temperature to 40°C. |

| Product is an Oil/Gum | High lipophilicity prevents crystallization. | Triturate with cold Pentane or Diethyl Ether. If that fails, lyophilize from t-Butanol/Water. |

| Emulsion during Workup | Biphenyl tail acts as a surfactant. | Add Brine immediately. Do not shake vigorously; swirl gently. Filter through Celite if solids are present. |

| Racemization (Chiral Acid) | Base-mediated proton abstraction. | Use Method A. Ensure DIPEA is not in large excess (>3 equiv). Keep reaction at 0°C initially. |

References

-

Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[3][6][7][8] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine.

Sources

- 1. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality [ouci.dntb.gov.ua]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(4-Trifluoromethylphenyl)benzylamine in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-(4-Trifluoromethylphenyl)benzylamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The building block, this compound, has emerged as a valuable synthon for introducing the trifluoromethylphenyl motif, a privileged structure in numerous biologically active compounds.

The presence of the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Its high electronegativity and lipophilicity can also lead to improved binding affinity with target proteins and enhanced membrane permeability.[1][2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its utilization in the synthesis of key therapeutic agents.

Physicochemical Properties and Commercial Availability

This compound is a readily accessible primary amine, available from numerous commercial suppliers in purities typically ranging from 97% to over 99%.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3300-51-4 | [3] |

| Molecular Formula | C₁₅H₁₂F₃N | [3] |

| Molecular Weight | 263.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | Approx. 265 °C | |

| Density | Approx. 1.25 g/mL | |

| Refractive Index | Approx. 1.52 |

Core Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of therapeutic agents targeting a range of diseases. Below are detailed examples of its application in the synthesis of antidiabetic and anticancer compounds.

Synthesis of Thiazolidinedione-Based Antidiabetic Agents (e.g., KRP-297 Analogs)

The thiazolidinedione (TZD) class of drugs, such as pioglitazone, are potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Structure-activity relationship (SAR) studies have shown that modifications to the TZD core can fine-tune the biological activity. The incorporation of the this compound moiety has been explored in the development of novel TZD-based antidiabetic agents, such as analogs of KRP-297.

The synthesis of these analogs typically involves an amide bond formation between a suitably functionalized benzoic acid and this compound.

Protocol 1: Synthesis of a KRP-297 Analog via Amide Coupling

This protocol outlines the synthesis of a representative KRP-297 analog, N-(4-(4-(trifluoromethyl)phenyl)benzyl)-5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzamide.

Workflow Diagram:

Caption: Amide coupling reaction for the synthesis of a KRP-297 analog.

Materials:

-

5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF, add this compound (1.1 equiv) and DIPEA (3.0 equiv).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 equiv) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

-

HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization and promotes high yields in amide bond formation.

-

DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the coupling.

-

DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

-

The aqueous workup with NaHCO₃ is crucial to remove any unreacted carboxylic acid and acidic byproducts.

Synthesis of USP1/UAF1 Deubiquitinase Inhibitors for Anticancer Therapy

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in DNA damage response and is a promising target for anticancer therapies.[3][4] Small molecule inhibitors of the USP1/UAF1 complex have been developed, with some incorporating the N-benzyl-2-phenylpyrimidin-4-amine scaffold. This compound can be utilized as a key building block for the synthesis of these potent inhibitors.

The synthesis often involves a nucleophilic aromatic substitution reaction between a chloropyrimidine and this compound.

Protocol 2: Synthesis of a USP1/UAF1 Inhibitor Precursor

This protocol outlines the synthesis of an intermediate for a USP1/UAF1 inhibitor, N-(4-(4-(trifluoromethyl)phenyl)benzyl)-2-phenylpyrimidin-4-amine.

Workflow Diagram:

Caption: Synthesis of a USP1/UAF1 inhibitor precursor via SNAr.

Materials:

-

4-Chloro-2-phenylpyrimidine (1.0 equiv)

-

This compound (1.2 equiv)

-

DIPEA (2.0 equiv)

-

n-Butanol

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloro-2-phenylpyrimidine (1.0 equiv) in n-butanol, add this compound (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat the reaction mixture to reflux (approximately 118 °C) and stir for 18-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

-

n-Butanol is a high-boiling point solvent that allows the reaction to be conducted at elevated temperatures, which is often necessary for nucleophilic aromatic substitution on less reactive chloropyrimidines.

-

DIPEA acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

The purification by column chromatography is essential to remove unreacted starting materials and any potential side products.

General Protocols for Key Transformations

Protocol 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is a cornerstone reaction for the utilization of this compound. This process involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Workflow Diagram:

Caption: General workflow for reductive amination.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

This compound (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde or ketone (1.0 equiv) in DCE or DCM, add this compound (1.1 equiv).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Causality behind Experimental Choices:

-

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes lead to side reactions.

-

The initial stirring of the amine and carbonyl compound allows for the formation of the imine intermediate before the addition of the reducing agent, which can improve the efficiency of the reaction.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its strategic use allows for the introduction of the trifluoromethylphenyl motif, which can significantly enhance the pharmacological properties of drug candidates. The protocols outlined in this guide provide a practical framework for the utilization of this important synthon in the development of novel therapeutics. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Incorporation of Trifluoromethyl Biphenyl Motifs into Drug Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Trifluoromethyl Biphenyl Motif

In modern medicinal chemistry, the deliberate modification of molecular scaffolds is a cornerstone of rational drug design. The goal is to enhance a compound's efficacy, selectivity, and pharmacokinetic profile. Among the vast arsenal of chemical motifs, the trifluoromethyl biphenyl stands out as a particularly powerful structural element. This guide provides the strategic rationale and detailed protocols for its incorporation into drug candidates.

The trifluoromethyl (CF₃) group is far more than a simple sterically bulky substituent. Its unique electronic properties profoundly influence a molecule's characteristics. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups, thereby influencing interactions with biological targets like enzymes and receptors.[1][2] Furthermore, the CF₃ group significantly increases lipophilicity, which can enhance a drug's ability to permeate cell membranes and cross the blood-brain barrier.[3][4] A key advantage is its remarkable metabolic stability; the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This often leads to an increased half-life and a more favorable dosing regimen.[2][5]

When this influential group is appended to a biphenyl scaffold—a classic "privileged structure" known for its rigid, yet tunable, conformation that can mimic peptide turns and interact with a wide range of biological targets—the resulting motif becomes a high-value asset in drug discovery. The trifluoromethyl biphenyl core is found in numerous approved drugs and late-stage clinical candidates, highlighting its utility in developing potent and stable therapeutics.[6][7][8][9][10]

This document will detail the primary synthetic methodologies for creating this motif, focusing on robust and scalable cross-coupling reactions, and provide step-by-step protocols for their successful implementation and characterization.

Synthetic Strategies: Building the Trifluoromethyl Biphenyl Core

The construction of the C-C bond linking the two aryl rings is the critical step in synthesizing the biphenyl core. Palladium-catalyzed cross-coupling reactions are the most efficient, versatile, and widely adopted methods for this transformation. We will focus on the two most powerful reactions for this purpose: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for linking the motif via a C-N bond.

Caption: High-level workflow for synthesizing and validating a trifluoromethyl biphenyl-containing compound.

The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura reaction is the preeminent method for forming the C(sp²)-C(sp²) bond of the biphenyl scaffold.[11] It involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex.[12] The reaction is highly tolerant of a wide range of functional groups, and the boronic acid reagents are generally stable, commercially available, and have low toxicity.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromobenzotrifluoride with 4-cyanophenylboronic acid. The principles are broadly applicable to a wide range of substituted starting materials.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.00 g | 4.44 mmol |

| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 0.78 g | 5.33 mmol |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 257 mg | 0.22 mmol |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 1.41 g | 13.3 mmol |

| Toluene | C₇H₈ | - | 20 mL | - |

| Ethanol (EtOH) | C₂H₅OH | - | 5 mL | - |

| Water (H₂O) | H₂O | - | 5 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzotrifluoride (1.00 g), 4-cyanophenylboronic acid (0.78 g), and sodium carbonate (1.41 g).

-

Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask.

-

Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[14]

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 257 mg). The mixture will typically turn yellow or orange.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 60 mL of ethyl acetate and 30 mL of water.

-

Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile.

Causality and Optimization:

-

Base: Sodium carbonate is a common and effective base for the transmetalation step. Other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be used and may improve yields for challenging substrates.[14][15]

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that facilitates the dissolution of both organic and inorganic reagents.

-

Ligand: Triphenylphosphine (in the form of the Pd(PPh₃)₄ complex) is a standard ligand. For more sterically hindered or electronically deactivated substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[16]

-

Side Products: The most common side reaction is the homocoupling of the boronic acid starting material.[14] This can be minimized by ensuring the reaction is thoroughly degassed and by using the correct stoichiometry of reagents.[14]

The Buchwald-Hartwig Amination: Forging the C-N Linkage

When the target molecule requires the trifluoromethyl biphenyl motif to be connected to the main scaffold via a nitrogen atom, the Buchwald-Hartwig amination is the premier choice.[17] This palladium-catalyzed reaction couples an amine with an aryl halide, forming a C-N bond with exceptional functional group tolerance.[16][18]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of N-phenyl-4-(trifluoromethyl)aniline

This protocol demonstrates the general procedure by coupling 4-bromobenzotrifluoride with aniline. The resulting product can be a final drug or an intermediate for further elaboration.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Amount | Moles |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 1.00 g | 4.44 mmol |

| Aniline | C₆H₇N | 93.13 | 0.49 g | 5.33 mmol |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 41 mg | 0.044 mmol |

| XPhos | C₃₃H₄₇P | 486.69 | 85 mg | 0.178 mmol |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 0.60 g | 6.22 mmol |

| Toluene (anhydrous) | C₇H₈ | - | 25 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd₂(dba)₃ (41 mg), XPhos (85 mg), and sodium tert-butoxide (0.60 g). Note: NaOtBu is a strong base and is hygroscopic; handle it quickly in an inert atmosphere.

-

Reagent Addition: Add 4-bromobenzotrifluoride (1.00 g) to the flask, followed by anhydrous toluene (25 mL).

-

Amine Addition: Add aniline (0.49 g) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-phenyl-4-(trifluoromethyl)aniline.

Causality and Optimization:

-

Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized, bulky, electron-rich biaryl phosphine ligand (like XPhos) is critical for high efficiency.[19] These ligands facilitate the rate-limiting reductive elimination step.[16]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[20]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as water can interfere with the strong base and the catalyst.

Analytical Characterization

Rigorous characterization is mandatory to confirm the structure and purity of the synthesized trifluoromethyl biphenyl compound.

Summary of Expected Analytical Data for 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbonitrile

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Complex aromatic signals between ~7.5-7.9 ppm. Integration should correspond to the 8 aromatic protons. Distinct coupling patterns (doublets, triplets) will confirm the substitution pattern. |

| ¹³C NMR | Carbon Skeleton | Signals for all unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling. The nitrile carbon (CN) will be observed >110 ppm. |

| ¹⁹F NMR | CF₃ Group Confirmation | A sharp singlet around -62 to -64 ppm (relative to CFCl₃ standard) is characteristic of an aryl-CF₃ group. |

| HRMS | Molecular Weight | The high-resolution mass spectrum will provide the exact mass of the molecular ion [M+H]⁺, confirming the elemental composition.[21] |

| HPLC/GC-MS | Purity Assessment | A single major peak in the chromatogram indicates high purity. The mass spectrum from GC-MS will show the molecular ion and characteristic fragmentation patterns.[22] |

| FTIR | Functional Groups | Characteristic absorption bands for the C≡N (nitrile) stretch (~2230 cm⁻¹) and C-F stretches (~1320, 1120 cm⁻¹).[22] |

Conclusion

The trifluoromethyl biphenyl motif is a validated and highly effective component in the design of modern pharmaceuticals. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding makes it an attractive scaffold for development.[3][6] By mastering robust synthetic methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently incorporate this valuable motif into their drug discovery pipelines. The detailed protocols and analytical guidance provided herein serve as a comprehensive resource for the synthesis, purification, and characterization of these important compounds, empowering scientists to accelerate the development of next-generation therapeutics.

References

- N. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Zahra, J. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.

- Leitao, E., & Sobral, L.

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- BenchChem Technical Support Team. (2025, December). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem.

- O'Hagan, D. (2014, December 15).

- N. (n.d.). The Role of Trifluoromethyl Groups in Modern Drug Design.

- O'Hagan, D. (2025, August 6). ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.

- BenchChem. (n.d.). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline. Benchchem.

- N. (n.d.). The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis.

- BenchChem. (n.d.). side-product formation in 4-Cyano-4'-(trifluoromethyl)

- Koyiparambath, V. P., et al. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Wikipedia contributors. (n.d.).

- Al-Jubair, N., et al. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- Koyiparambath, V. P., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Leitao, E., & Sobral, L. (n.d.).

- Pérez-Temprano, M. H., et al. (n.d.).

- Chemistry LibreTexts. (2023, June 30).

- Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- The Organic Chemistry Tutor. (2025, April 3).

- Piechowska, J., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.

- Leadbeater, N. E., & Marco, M. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.

- DiVA. (n.d.). Suzuki reactions in novel liquids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jelsciences.com [jelsciences.com]

- 11. diva-portal.org [diva-portal.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Trifluoromethylphenyl)benzylamine Derivatives

Welcome to the technical support center for the purification of 4-(4-trifluoromethylphenyl)benzylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific class of compounds. The unique chemical properties imparted by the trifluoromethyl group and the basic benzylamine moiety can present distinct challenges during purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Introduction: The Purification Challenge

This compound derivatives are an important class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents. The presence of the trifluoromethyl (CF3) group significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity. However, this group, combined with the basic nitrogen atom of the benzylamine, introduces specific complexities into the purification process.

Common challenges include:

-

Tailing on Silica Gel: The basic amine interacts strongly with acidic silanol groups on standard silica gel, leading to poor peak shape and inefficient separation during column chromatography.

-

Co-elution of Impurities: Structurally similar impurities, such as starting materials or by-products, can be difficult to resolve from the target compound.

-

Racemic Mixtures: If the benzylamine derivative is chiral, separation of the enantiomers is often required, as they may exhibit different biological activities.

-

Solubility Issues: The fluorinated aromatic system can alter the solubility profile, making the selection of an appropriate recrystallization solvent system challenging.

This guide is structured to provide practical solutions to these and other issues you may encounter.

Troubleshooting and FAQs

This section is organized in a question-and-answer format to directly address common problems.

Issue 1: My compound is streaking badly on the silica gel column.

Question: I'm running a normal-phase column chromatography on silica gel, but my product is giving a long, trailing peak, and the fractions are not clean. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" to the stationary phase and elute slowly and unevenly. This leads to the characteristic tailing or streaking you are observing.

Troubleshooting Steps:

-

Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic sites on the silica gel.[1]

-

Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate). TEA is a volatile base that will compete with your amine for binding to the silica, allowing your compound to move more freely down the column.[1]

-

Ammonia: For more polar solvent systems, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as part of the mobile phase.

-

-

Use a Different Stationary Phase: If mobile phase modification is insufficient, consider using a different type of stationary phase.

-

Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines and preventing tailing.[1]

-

Basic Alumina: Activated basic alumina is another alternative to silica gel for the purification of basic compounds.[1]

-

-

Reverse-Phase Chromatography: If your compound has sufficient lipophilicity (which is often the case with the trifluoromethylphenyl group), reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues.

Issue 2: I have a persistent impurity that co-elutes with my product.

Question: I've tried several solvent systems for column chromatography, but a specific impurity always comes out with my product. How can I resolve this?

Answer: Co-elution occurs when the impurity has a very similar polarity and affinity for the stationary phase as your desired compound. To achieve separation, you need to exploit other differences in their chemical properties.

Troubleshooting Steps:

-

Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.[2] The basicity of the benzylamine allows it to be selectively moved between an organic and an aqueous phase by adjusting the pH.

-

Principle: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), your basic amine will be protonated to form a water-soluble salt (Ar-CH2-NH3+ Cl-).[3] Neutral impurities will remain in the organic layer. You can then separate the aqueous layer, re-basify it (e.g., with NaOH) to deprotonate your amine, and extract it back into an organic solvent.[4] This process is detailed in the protocols section below.

-

-

Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[5][6] The principle is based on the slow formation of a crystal lattice, which tends to exclude impurity molecules. Finding the right solvent system is key.

-

Derivative Formation: In some cases, you can temporarily convert your amine into a derivative (e.g., an amide or a carbamate) that has different chromatographic properties. After purification of the derivative, you can then cleave it to regenerate the pure amine. This is a more involved process but can be very effective for challenging separations.

Issue 3: I need to separate the enantiomers of my chiral product.

Question: My synthesis produces a racemic mixture of a chiral this compound derivative. What is the best way to separate the enantiomers?

Answer: The separation of enantiomers, also known as chiral resolution, is crucial in drug development as different enantiomers can have vastly different pharmacological effects.[9] For your class of compounds, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[9][10]

Troubleshooting Steps:

-

Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a chiral stationary phase that interacts differently with the two enantiomers.[11]

-

Mobile Phase Selection:

-

Normal-Phase Mode: A mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol is typically used.[12]

-

Additives: Small amounts of acidic or basic additives can dramatically improve separation. For basic amines, a basic additive like diethylamine (DEA) is often added to the mobile phase to improve peak shape and resolution.[12]

-

-

Diastereomeric Salt Formation: An alternative, classical method is to react the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[13] These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate your basic this compound derivative from neutral or acidic impurities.[2]

Materials:

-

Crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (brine)

-

Separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1M HCl to the funnel.

-

Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

-

Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using ethyl acetate).

-

Drain the bottom organic layer (which contains neutral impurities) and set it aside.

-

Drain the aqueous layer containing your product into a clean flask.

-

Return the organic layer to the funnel and wash it once more with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

-

Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). Your amine product should precipitate or form an oily layer.

-

Add fresh ethyl acetate to the funnel and extract the deprotonated amine from the aqueous layer. Repeat the extraction twice.

-

Combine the organic extracts and wash with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying a solid this compound derivative.[5][14]

Procedure:

-

Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often required.[8]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[7]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5] Scratching the inside of the flask with a glass rod can help induce crystallization.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data and Visualization

Table 1: Common Chromatographic Conditions

| Method | Stationary Phase | Typical Mobile Phase | Modifier | Notes |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | 0.1-1% Triethylamine | Modifier is crucial to prevent peak tailing.[1] |

| Normal-Phase | Amine-functionalized Silica | Hexane/Ethyl Acetate | None needed | Ideal for basic compounds, provides better peak shape.[1] |

| Reverse-Phase | C18 Silica | Acetonitrile/Water or Methanol/Water | 0.1% TFA or Formic Acid | Useful for lipophilic compounds; acid modifier improves peak shape. |

| Chiral HPLC | Chiralpak® AD/OD | Hexane/Isopropanol | 0.1% Diethylamine | DEA is often necessary for good resolution of basic amines.[12] |

Diagrams

Caption: Decision workflow for selecting a purification strategy.

Caption: Workflow for purification via acid-base extraction.

References

-

PubMed. (2007, August 15). Direct High-Performance Liquid Chromatographic Separation of the Enantiomers of an Aromatic Amine and Four Aminoalcohols Using Polysaccharide Chiral Stationary Phases and Acidic Additive. Retrieved from [Link]

-

Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. Retrieved from [Link]

-

Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

PMC. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.).

-

ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

-

IJPPR. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

- Unknown Source. (n.d.).

-

White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

-

YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

ACS Publications. (2009, October 16). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Retrieved from [Link]

-

PMC. (2020, July 28). Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3. Retrieved from [Link]

-

ResearchGate. (2016, December 9). (PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Retrieved from [Link]

- Unknown Source. (n.d.).

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

-

ChemRxiv. (n.d.). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]